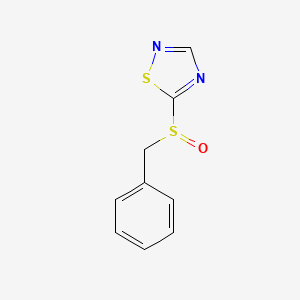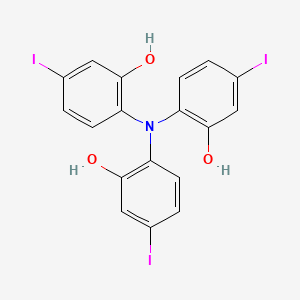
2,2',2''-Nitrilotris(5-iodophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-hydroxy-4-iodophenyl)amine is an organic compound characterized by the presence of three 2-hydroxy-4-iodophenyl groups attached to a central nitrogen atom. This compound is notable for its unique structural features, which include iodine atoms and hydroxyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-hydroxy-4-iodophenyl)amine typically involves the reaction of 2-hydroxy-4-iodoaniline with a suitable amine precursor under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form carbon-nitrogen bonds . The reaction conditions often include the use of solvents like toluene or ethanol, and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of Tris(2-hydroxy-4-iodophenyl)amine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Tris(2-hydroxy-4-iodophenyl)amine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form corresponding phenylamines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phenylamines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Tris(2-hydroxy-4-iodophenyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Tris(2-hydroxy-4-iodophenyl)amine involves its interaction with molecular targets through its hydroxyl and iodine groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its biological activity, influencing pathways related to oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Tris(4-iodophenyl)amine: Similar structure but lacks hydroxyl groups.
Tris(4-bromophenyl)amine: Contains bromine instead of iodine.
Tris(4-nitrophenyl)amine: Contains nitro groups instead of hydroxyl and iodine groups.
Uniqueness: Tris(2-hydroxy-4-iodophenyl)amine is unique due to the presence of both hydroxyl and iodine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
831220-48-5 |
|---|---|
Fórmula molecular |
C18H12I3NO3 |
Peso molecular |
671.0 g/mol |
Nombre IUPAC |
2-(2-hydroxy-N-(2-hydroxy-4-iodophenyl)-4-iodoanilino)-5-iodophenol |
InChI |
InChI=1S/C18H12I3NO3/c19-10-1-4-13(16(23)7-10)22(14-5-2-11(20)8-17(14)24)15-6-3-12(21)9-18(15)25/h1-9,23-25H |
Clave InChI |
DZFSMPGBWLGHGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)O)N(C2=C(C=C(C=C2)I)O)C3=C(C=C(C=C3)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


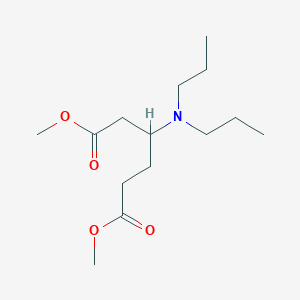
![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)
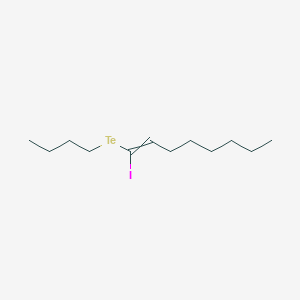
![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)

![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)

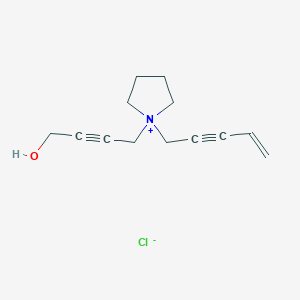
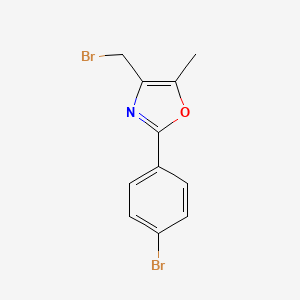
![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)
